molecular formula C9H11ClN2O2 B066678 1-Amino-6-nitroindan hydrochloride CAS No. 185230-66-4

1-Amino-6-nitroindan hydrochloride

Cat. No.: B066678
CAS No.: 185230-66-4
M. Wt: 214.65 g/mol
InChI Key: NLEGOUYYCUZWDQ-UHFFFAOYSA-N
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Description

1-Amino-6-nitroindan hydrochloride is a high-purity chemical compound of significant interest in neuroscience and pharmacological research, particularly as a key precursor in the synthesis of dopaminergic ligands. Its core research value lies in its role in the development and study of compounds that interact with dopamine receptor systems, especially the D2 receptor family. The mechanism of action for derivatives stemming from this compound often involves functioning as dopamine agonists or partial agonists, modulating dopaminergic neurotransmission. This makes it an invaluable tool for researchers investigating the pathophysiology and potential treatment strategies for neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. The nitro and amino functional groups on the indan scaffold provide versatile handles for further chemical modification, enabling medicinal chemists to explore structure-activity relationships (SAR) to optimize potency, selectivity, and metabolic stability. Our product is supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure batch-to-batch consistency and reliability for your critical research applications. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-9-4-2-6-1-3-7(11(12)13)5-8(6)9;/h1,3,5,9H,2,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEGOUYYCUZWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632699
Record name 6-Nitro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185230-66-4
Record name 6-Nitro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Chemical Reactivity

Mechanistic Studies of Nitro Group Transformations

The nitro group (NO₂) is a powerful modulator of the electronic environment of the aromatic ring, and it is a key site for chemical transformation, primarily through reduction.

Electronic Effects of the Nitro Group and Electrophilicity Enhancement

The nitro group exerts a strong electron-withdrawing effect on the benzene (B151609) ring of the indan (B1671822) system through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R).

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom and, by extension, from the entire aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution.

Resonance Effect (-R): The nitro group can participate in resonance, delocalizing the pi-electrons of the aromatic ring onto its oxygen atoms. This creates a partial positive charge (δ+) at the ortho and para positions relative to the nitro group. jk-sci.com

Pathways for Nitro Reduction and Amination

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis and represents the most significant reaction pathway for the nitro moiety in this compound. researchgate.net This reduction proceeds through a six-electron process, typically involving nitroso and hydroxylamine (B1172632) intermediates. nih.gov A variety of reagents can accomplish this transformation, with the choice of method depending on factors like substrate tolerance, desired selectivity, and reaction scale. wikipedia.orgwikipedia.org

Common methods for the reduction of aromatic nitro groups, applicable to 1-Amino-6-nitroindan, include:

Catalytic Hydrogenation: This is a widely used industrial method. The reaction is typically carried out using a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, with hydrogen gas as the reductant. wikipedia.orgwikipedia.org This method is often clean and efficient, but the catalyst can sometimes be sensitive to impurities. A study on a related compound, trans-1-aminoindan-2-ol, demonstrated that a nitro group at the 6-position could be effectively hydrogenated to the corresponding amine. wikipedia.org

Chemical Reduction: Metal/acid combinations are classic and effective reagents. Common systems include iron in acetic or hydrochloric acid (Béchamp reduction), tin in hydrochloric acid, and zinc in acidic conditions. wikipedia.orgnih.gov These methods are robust but can require harsh conditions and generate significant metal waste.

Sulfide-based Reagents: Reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction of nitro groups. wikipedia.org Sodium sulfide is particularly noted for its potential to selectively reduce one nitro group in the presence of another. wikipedia.org

The table below summarizes common conditions for the reduction of an aromatic nitro group to an amine.

Reagent SystemTypical ConditionsComments
H₂ / Pd/CMethanol (B129727) or Ethanol (B145695) solvent, room temperature to moderate heat, atmospheric to moderate pressure.Highly efficient and clean; may be incompatible with other reducible groups (e.g., alkenes, alkynes). wikipedia.orgslideshare.net
H₂ / Raney NiEthanol solvent, room temperature to moderate heat.Effective alternative to Pd/C, especially if dehalogenation is a concern. wikipedia.org
Fe / HCl or CH₃COOHRefluxing aqueous acid.Classic, inexpensive method; requires acidic conditions and produces iron sludge. wikipedia.org
Sn / HClAcidic conditions.Another classic method, often used for laboratory-scale synthesis. nih.gov
Zn / CH₃COOHAcetic acid solvent.Provides a milder method for reduction in the presence of other reducible groups. wikipedia.org
Na₂S or (NH₄)₂SAqueous or alcoholic solution, often heated.Useful when hydrogenation or strong acid is not tolerated; can offer selectivity in dinitro compounds. wikipedia.orgwikipedia.org

Reactivity of the Amino Functionality

The primary amino group (-NH₂) at the C-1 position is a rich site of chemical reactivity, primarily exhibiting nucleophilic and basic characteristics.

Nucleophilic Characteristics and Reaction Pathways

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. organic-chemistry.org This allows it to react with a wide range of electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. Key reaction pathways include:

N-Alkylation: The amino group can be alkylated by reacting with alkyl halides or other alkylating agents. This typically proceeds via an Sₙ2 mechanism. To avoid over-alkylation, it is common to use a large excess of the amine or to perform a reductive amination.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) readily forms an amide bond. This is a very common transformation used to protect the amino group or to synthesize more complex structures.

Reaction with Carbonyls: The amino group can react with aldehydes and ketones to form an imine (Schiff base) intermediate, which can be a key step in more complex cyclization reactions. organic-chemistry.org

In studies of related aminoindazole structures, the amino group has been shown to readily undergo N-aromatic substitution, highlighting its nucleophilic character. nih.gov

Condensation and Cyclization Reactions Involving the Amino Moiety

The bifunctional nature of 1-aminoindan (B1206342), possessing a nucleophilic amino group attached to a structure that can be considered a constrained β-arylethylamine, makes it a valuable precursor for the synthesis of complex heterocyclic systems.

Condensation Reactions: The primary condensation reaction involves the amino group reacting with an aldehyde or ketone. organic-chemistry.org This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield an imine. This imine formation is often the first step in powerful cyclization strategies. wikipedia.orgbeilstein-journals.org

Cyclization Reactions: The aminoindan core is a suitable substrate for intramolecular cyclization reactions to build fused heterocyclic rings. A prominent example is the Pictet-Spengler reaction . wikipedia.org

Imine/Iminium Ion Formation: The 1-aminoindan first condenses with an aldehyde or ketone to form a Schiff base (imine). Under acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion. wikipedia.orgbeilstein-journals.org

Intramolecular Electrophilic Aromatic Substitution: The aromatic ring then acts as a nucleophile, attacking the electrophilic iminium carbon. In the case of 1-aminoindan, the cyclization occurs at the C-7 position of the indan ring, which is ortho to the alkyl portion of the β-arylethylamine analogue and activated by the C-1 substituent.

Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding a new, fused heterocyclic system, in this case, a tetrahydro-β-carboline analogue. mdpi.com

This powerful reaction allows for the construction of complex polycyclic scaffolds from simple starting materials in a single step. researchgate.net While the electron-withdrawing nitro group at C-6 would disfavor this cyclization, reduction of the nitro group to an electron-donating amine first would make the aromatic ring sufficiently nucleophilic for the reaction to proceed readily. jk-sci.com

Salification Reactions in Acidic Media

The amino group is basic due to the lone pair of electrons on the nitrogen atom. It readily reacts with acids, such as hydrochloric acid (HCl), in a classic acid-base neutralization reaction. organic-chemistry.org

In this reaction, the lone pair on the nitrogen atom accepts a proton (H⁺) from the acid. This forms a positively charged ammonium (B1175870) ion (an indanylammonium ion) and the corresponding chloride anion (Cl⁻). The resulting ionic salt, 1-Amino-6-nitroindan hydrochloride, typically exhibits increased water solubility and crystallinity compared to the free base, which facilitates its purification, handling, and formulation. jk-sci.combeilstein-journals.org This conversion is reversible; treatment of the hydrochloride salt with a base (e.g., sodium hydroxide) will deprotonate the ammonium group and regenerate the neutral "free base" form of the amine. nih.gov

Indane Ring System Reactivity and Substituent Effects

The indane ring system's reactivity is a product of its fused aromatic and aliphatic components. eburon-organics.com The benzene portion of the molecule is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. quora.com The presence of substituents on this ring profoundly influences the reaction rate and the position of the new substituent. youtube.com

Electrophilic aromatic substitution reactions are central to modifying the indane core. quora.com In an unsubstituted indane molecule, electrophilic attack, such as chlorination, results in a mixture of isomers, primarily substituting at the 4- and 5-positions of the benzene ring. This indicates the inherent reactivity of these positions on the indane nucleus.

However, in this compound, the positions for substitution are strongly directed by the existing amino and nitro groups. The amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it. Conversely, the nitro group (-NO₂) is a strong deactivating group that directs incoming electrophiles to the position meta to it. youtube.com The ultimate regiochemical outcome of an EAS reaction on this molecule would depend on a complex interplay between these directing effects and the specific reaction conditions employed.

The rate of electrophilic aromatic substitution is critically dependent on the electron density of the aromatic ring. libretexts.org Substituents that donate electron density to the ring are termed "activating groups" because they increase the rate of reaction compared to unsubstituted benzene. researchgate.net Substituents that withdraw electron density are "deactivating groups" as they decrease the reaction rate. researchgate.net

In this compound, the two key substituents exert opposing electronic effects:

Amino Group (-NH₂): As a primary amine, this group is a potent activating group . It possesses a lone pair of electrons on the nitrogen atom that can be donated into the aromatic ring through resonance (a +M or +R effect). This resonance effect is significantly stronger than the electron-withdrawing inductive effect (-I) caused by nitrogen's electronegativity. researchgate.net The donation of electrons makes the ring more nucleophilic and stabilizes the positively charged intermediate (the sigma complex) formed during the rate-determining step of EAS, thus accelerating the reaction. quora.comlibretexts.org

Nitro Group (-NO₂): This is one of the most powerful deactivating groups . It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a strong resonance effect (-M or -R). This withdrawal significantly reduces the ring's nucleophilicity and destabilizes the cationic sigma complex, making electrophilic attack much slower. youtube.comlibretexts.org

Table 1: Electronic Effects of Substituents on the Indane Ring

SubstituentInductive EffectResonance EffectOverall Effect on RingClassification
-NH₂ (Amino)Electron-withdrawing (-I)Electron-donating (+M)Net Electron DonationActivating
-NO₂ (Nitro)Electron-withdrawing (-I)Electron-withdrawing (-M)Strong Electron WithdrawalDeactivating

This interactive table summarizes the electronic influence of the amino and nitro groups on the aromatic core of the indane system.

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound is also modulated by interactions within the molecule (intramolecular) and between molecules (intermolecular). Studies on analogous compounds, such as p-nitroaniline, show that significant electronic communication occurs between the electron-donating amino group and the electron-withdrawing nitro group through the aromatic ring. This can affect the aromatic character and bond lengths within the ring system.

Intermolecularly, the amino and nitro groups are capable of participating in hydrogen bonding. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. In the hydrochloride salt form, the amino group is protonated to form an ammonium ion (-NH₃⁺), which is an even stronger hydrogen bond donor. These intermolecular hydrogen bonds can influence the crystal packing in the solid state and the solvation and reactivity of the molecule in solution. nih.gov

Reaction Kinetics and Rate Determinations

Specific experimental kinetic data for the reactions of this compound are not widely available in the surveyed literature. However, the reaction kinetics can be qualitatively understood by examining the effects of its constituent functional groups on model systems. The rate-determining step in most electrophilic aromatic substitutions is the initial attack by the electrophile to form the cationic sigma complex. quora.com

Activating Effect: The amino group dramatically accelerates EAS reactions. Aniline (B41778) (aminobenzene) reacts with bromine, for instance, at a rate approximately 10⁶ times faster than benzene.

Deactivating Effect: The nitro group drastically slows down these reactions. The rate of nitration of nitrobenzene (B124822) is about 10⁷ times slower than that of benzene.

Table 2: Relative Rates of Nitration for Substituted Benzenes (Illustrative)

CompoundSubstituentRelative Rate (vs. Benzene = 1)Classification
Aniline-NH₂~1,000,000Strongly Activating
Benzene-H1Reference
Nitrobenzene-NO₂~0.0000001 (1 x 10⁻⁷)Strongly Deactivating

This interactive table provides an illustrative comparison of reaction rates to demonstrate the powerful activating and deactivating nature of the substituents present in this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For 1-Amino-6-nitroindan hydrochloride, a suite of one- and two-dimensional NMR experiments are essential to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts unambiguously.

Two-Dimensional NMR Techniques (COSY, HSQC) for Proton and Carbon Assignment

Two-dimensional NMR techniques are instrumental in deciphering the complex spin systems within this compound. The ¹H-¹H Correlation Spectroscopy (COSY) experiment is employed to identify protons that are coupled to each other, typically through two or three bonds. nih.govsdsu.edu Cross-peaks in the COSY spectrum reveal the connectivity between adjacent protons, allowing for the mapping of the proton spin-spin coupling networks within the indan (B1671822) framework.

The Heteronuclear Single Quantum Coherence (HSQC) spectrum is another critical 2D NMR technique that correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edunih.govdiva-portal.org Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C spectra. This is particularly valuable for assigning the carbon resonances of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H)HSQC Correlation (¹H-¹³C)
14.5 (t)60.0H-2C1-H1
22.5 (m), 2.8 (m)35.0H-1, H-3C2-H2
33.2 (t)30.0H-2C3-H3
47.8 (d)125.0H-5C4-H4
57.5 (d)120.0H-4C5-H5
78.0 (s)130.0-C7-H7
3a-140.0--
6-150.0--
7a-145.0--

Note: This table is a hypothetical representation for illustrative purposes, as specific experimental data for this compound is not publicly available. Chemical shifts are influenced by the solvent and experimental conditions.

Application in Resolving Overlapping Signals and Structural Ambiguities

In the one-dimensional ¹H NMR spectrum of this compound, signal overlap, particularly in the aliphatic and aromatic regions, can complicate interpretation. 2D NMR techniques like COSY and HSQC are pivotal in resolving these ambiguities. youtube.comnih.gov By spreading the signals into a second dimension, these experiments can separate overlapping multiplets and provide clear correlation data, leading to an unambiguous assignment of each proton and carbon atom in the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Under ionization, the molecule breaks apart into smaller, charged fragments in a predictable manner. Analysis of these fragment ions can help to piece together the original structure. For instance, the loss of the nitro group (NO₂) or the amino group (NH₂) would be expected fragmentation pathways for this compound. nih.govnih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Hypothetical)Proposed Fragment
213.2[M+H]⁺ (Protonated Molecule)
196.2[M+H - NH₃]⁺
167.2[M+H - NO₂]⁺

Note: This table is predictive and would require experimental verification.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. thermofisher.com

In the FT-IR and FT-Raman spectra of this compound, characteristic absorption bands would confirm the presence of key functional groups. For example, the N-H stretching vibrations of the primary amine and the ammonium (B1175870) hydrochloride salt would be observed, as would the symmetric and asymmetric stretching vibrations of the nitro group. The C-H stretching and bending vibrations of the aromatic and aliphatic portions of the indan core would also be present. globalresearchonline.netscialert.net

Correlational Analysis of Experimental and Theoretical Vibrational Frequencies

To gain a deeper understanding of the vibrational modes, a correlational analysis between experimentally observed frequencies and those calculated using theoretical methods, such as Density Functional Theory (DFT), is often performed. nih.govresearchgate.net These theoretical calculations can help to assign specific vibrational modes to the observed spectral bands, especially in complex regions of the spectrum where multiple vibrations may overlap. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound (Hypothetical)

Functional GroupExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Theoretical (DFT) (cm⁻¹)Vibrational Mode
N-H (Amine salt)3200-30003200-30003150Stretching
C-H (Aromatic)3100-30003100-30003050Stretching
C-H (Aliphatic)3000-28503000-28502950Stretching
N-O (Nitro)1550-1500, 1350-13001550-1500, 1350-13001525, 1320Asymmetric & Symmetric Stretching
C=C (Aromatic)1600-14501600-14501580, 1470Ring Stretching

Note: This table presents expected ranges and hypothetical values. Actual values would be determined experimentally and through computational modeling.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). researchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

For this compound, a successful SC-XRD analysis would reveal the exact geometry of the indan ring system, the orientation of the amino and nitro substituents, and the packing of the molecules within the crystal lattice. mdpi.comresearchgate.net This would include details of any intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups and the chloride counter-ion, which are crucial for understanding the solid-state properties of the compound.

Table 4: Illustrative Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic (Hypothetical)
Space GroupP2₁/c (Hypothetical)
a (Å)10.2 (Hypothetical)
b (Å)8.5 (Hypothetical)
c (Å)12.1 (Hypothetical)
β (°)95.5 (Hypothetical)
Volume (ų)1035 (Hypothetical)
Z4 (Hypothetical)

Note: This data is purely illustrative and requires experimental determination from a suitable single crystal.

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

The electronic absorption spectrum of a molecule provides valuable information regarding its chromophoric systems and the nature of its electronic transitions. For this compound, the principal chromophore is the 1-amino-6-nitro-substituted benzene (B151609) ring. The UV-Vis absorption characteristics are dictated by the electronic interactions between the electron-donating amino group and the electron-withdrawing nitro group, mediated through the aromatic π-system.

The electronic spectrum of compounds containing both an amino and a nitro group on a benzene ring is typically dominated by an intense, broad absorption band in the near-UV or visible region. This band is attributed to an intramolecular charge transfer (ICT) transition. rsc.org In this transition, an electron is promoted from a high-energy, occupied molecular orbital, which is largely localized on the electron-donating amino group (the donor), to a low-energy, unoccupied molecular orbital that is primarily associated with the electron-withdrawing nitro group (the acceptor). This charge transfer from the donor to the acceptor results in a π→π* transition with a high molar absorptivity (ε).

The position of the absorption maximum (λmax) is highly sensitive to the relative positions of the substituents on the aromatic ring. For instance, p-nitroaniline, which features a direct "push-pull" electronic conjugation, exhibits a significant bathochromic (red) shift compared to m-nitroaniline, where such direct resonance is not possible. researchgate.net

A critical aspect for this compound is the protonation of the amino group. As a hydrochloride salt, the amino group exists in its ammonium form (-NH3+). The lone pair of electrons on the nitrogen atom, which is responsible for its electron-donating character, is engaged in bonding with a proton. Consequently, the -NH3+ group is no longer an effective electron donor and, in fact, becomes an electron-withdrawing group. This fundamental change in the electronic nature of the substituent is expected to cause a significant hypsochromic (blue) shift in the absorption spectrum compared to the corresponding free base. The intramolecular charge transfer band would be largely eliminated, and the spectrum would more closely resemble that of a simple nitrobenzene (B124822) derivative. The spectrum would likely be characterized by absorption bands at shorter wavelengths, typical for π→π* transitions within the nitrated benzene ring itself.

Solvent polarity can also influence the position of the λmax, a phenomenon known as solvatochromism. wikipedia.org For compounds with strong intramolecular charge transfer character, increasing solvent polarity often leads to a bathochromic shift for the ICT band. rsc.org However, for the protonated hydrochloride form of 1-Amino-6-nitroindan, this effect is expected to be less pronounced.

To provide context, the following table presents the UV-Vis absorption data for the isomers of nitroaniline in different solvents.

Interactive Data Table: UV-Vis Absorption Maxima (λmax) of Nitroaniline Isomers

Compoundλmax (nm)SolventReference
o-Nitroaniline412Water (pH 7.0) researchgate.netresearchgate.net
m-Nitroaniline373Water (pH 7.0) researchgate.netresearchgate.net
p-Nitroaniline381Water (pH 7.0) researchgate.netresearchgate.net
4-Methoxy-2-nitroaniline440Acetone rsc.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling detailed exploration of molecular systems. For "1-Amino-6-nitroindan," these calculations can elucidate its fundamental structural and electronic properties.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "1-Amino-6-nitroindan," DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. materialsciencejournal.org The resulting optimized structure provides a foundational understanding of the molecule's shape and steric properties.

Interactive Table: Predicted Geometrical Parameters for 1-Amino-6-nitroindan

ParameterAtom 1Atom 2Atom 3Predicted Value (DFT/B3LYP/6-311G(d,p))
Bond LengthCC-~1.39 Å (aromatic)
Bond LengthCN-~1.48 Å (nitro group)
Bond LengthCN-~1.36 Å (amino group)
Bond AngleCCC~120° (in benzene (B151609) ring)
Bond AngleONO~125° (nitro group)

Note: The values presented in this table are representative and based on typical bond lengths and angles for similar functional groups as determined by DFT calculations. materialsciencejournal.org

The electronic structure of a molecule is critical to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity. nih.gov

For "1-Amino-6-nitroindan," the HOMO is expected to be localized on the electron-rich amino group and the indan (B1671822) ring system, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group. materialsciencejournal.org This distribution of frontier orbitals indicates that the molecule can participate in charge-transfer interactions. researchgate.net

Interactive Table: Calculated Frontier Molecular Orbital Energies for 1-Amino-6-nitroindan

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.8
HOMO-LUMO Gap3.7

Note: These values are hypothetical and serve as illustrative examples based on data for molecules with similar electronic properties. materialsciencejournal.orgthaiscience.info

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. faccts.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs and bonds. wisc.edu NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied donor NBOs to unoccupied acceptor NBOs. researchgate.net This is particularly useful for understanding hyperconjugative interactions and the effects of substituents on the electronic structure.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netutoronto.ca The MEP map displays different potential values on the electron density surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For "1-Amino-6-nitroindan," the MEP map would be expected to show a negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. thaiscience.info

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. nih.gov It is widely used to predict UV-Vis absorption spectra and understand the nature of electronic transitions. nih.govresearchgate.net

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. researchgate.net By analyzing the molecular orbitals involved in these transitions, the nature of the electronic excitations (e.g., π → π* or n → π*) can be determined. researchgate.net

For "1-Amino-6-nitroindan," TD-DFT calculations would likely predict strong absorption bands in the UV-Vis region arising from π → π* transitions within the aromatic system, as well as charge-transfer transitions from the amino group to the nitro group.

Interactive Table: Predicted UV-Vis Absorption Data for 1-Amino-6-nitroindan

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13500.45HOMO → LUMO (π → π)
S0 → S22800.20HOMO-1 → LUMO (π → π)
S0 → S32500.15HOMO → LUMO+1 (n → π*)

Note: The data in this table is illustrative and represents typical values that might be obtained from TD-DFT calculations for a molecule with this chromophore structure. materialsciencejournal.orgresearchgate.net

Conceptual DFT for Reactivity Indices

Conceptual Density Functional Theory (DFT) is a branch of quantum chemistry that defines and calculates chemical concepts to predict and understand molecular reactivity. mdpi.comfrontiersin.orgnih.gov It utilizes the electron density of a molecule to derive reactivity indices that offer a quantitative measure of its chemical behavior without the need to simulate a full chemical reaction. researchgate.netscielo.org.mx These indices provide a framework for understanding how 1-Amino-6-nitroindan hydrochloride will interact with other chemical species. The core idea of conceptual DFT is that the response of a system's energy to changes in the number of electrons or the external potential can reveal information about its reactivity. mdpi.com

Electrophilicity Index (ω): This index measures the stabilization in energy when a molecule acquires additional electronic charge from its environment. researchgate.netresearchgate.net A higher electrophilicity value indicates a greater capacity to act as an electrophile. For this compound, the presence of the electron-withdrawing nitro group (-NO₂) is expected to significantly increase its electrophilicity, making it susceptible to attack by nucleophiles. The electrophilicity scale can classify molecules as strong (ω > 1.5 eV), moderate (0.8 < ω < 1.5 eV), or marginal (ω < 0.8 eV) electrophiles. mdpi.com

These global indices are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Conceptual DFT Global Reactivity Descriptors

Descriptor Definition Relevance to this compound
Electronegativity (χ) The negative of the chemical potential; measures the tendency to attract electrons. Influenced by both the amino and nitro functional groups.
Chemical Hardness (η) Resistance to change in electron distribution. A larger HOMO-LUMO gap generally implies greater hardness.
Electrophilicity (ω) A measure of the energy lowering of a system when it accepts electrons. Expected to be significant due to the nitro group.

| Nucleophilicity (N) | A measure of the ability to donate electrons. | Primarily influenced by the lone pair of electrons on the amino group. |

While global indices describe the molecule as a whole, local reactivity descriptors identify the specific atomic sites most likely to be involved in a reaction. scielo.org.mx

Fukui Functions (f(r)): The Fukui function is a key tool for identifying local reactivity within a molecule. mdpi.comsubstack.com It indicates the change in electron density at a specific point when an electron is added to or removed from the system. There are three main types:

f+(r): for nucleophilic attack (where an electron is added).

f-(r): for electrophilic attack (where an electron is removed). nih.gov

f0(r): for radical attack. For this compound, the f+(r) function would likely highlight the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing nitro group, as the most probable sites for nucleophilic attack. The f-(r) function would likely point to the nitrogen atom of the amino group as the primary site for electrophilic attack.

Parr Functions (P(r)): The Parr functions have been proposed as an alternative and sometimes more reliable tool for predicting reactive sites, especially in polar organic reactions. researchgate.netsemanticscholar.org They are derived from the spin density distribution of the radical anion and cation of the molecule.

P+(r): identifies the most electrophilic sites.

P-(r): identifies the most nucleophilic sites. mdpi.com A computational analysis of the Parr functions for this compound would provide a detailed map of the electrophilic and nucleophilic centers, pinpointing the specific atoms most susceptible to chemical attack and thus predicting the regioselectivity of its reactions. researchgate.net

Table 2: Local Reactivity Descriptors for Site Selectivity

Descriptor Purpose Predicted Reactive Sites in this compound
Fukui Function (f+) Identifies sites for nucleophilic attack. Aromatic carbons near the nitro group.
Fukui Function (f-) Identifies sites for electrophilic attack. Nitrogen atom of the amino group.
Parr Function (P+) Identifies the most electrophilic centers. Aromatic carbons and the nitrogen of the nitro group.

| Parr Function (P-) | Identifies the most nucleophilic centers. | Nitrogen atom of the amino group. |

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. researchgate.net

An MD simulation of this molecule would involve:

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, OPLS) that accurately describes the intramolecular and intermolecular forces. researchgate.net

System Setup: Placing the molecule in a simulation box, often filled with solvent molecules (like water) to mimic solution-phase behavior.

Simulation: Solving Newton's equations of motion for the system over a specified period, generating a trajectory of atomic positions and velocities.

From the resulting trajectory, a conformational analysis can be performed. This involves studying the distribution of key dihedral angles to identify the most stable and frequently adopted conformations of the molecule. nih.gov For this compound, this would be particularly important for understanding the orientation of the amino and nitro groups relative to the bicyclic indan core and how the puckering of the five-membered ring changes over time.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. arxiv.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. nih.govrsc.org These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, would help in the assignment of experimental NMR signals to specific atoms in the molecule. nih.gov

Vibrational Frequencies: Theoretical vibrational spectroscopy involves calculating the frequencies and intensities of infrared (IR) and Raman spectra. arxiv.org A frequency calculation on the optimized structure of this compound would yield a set of normal modes of vibration. These theoretical frequencies can be compared with experimental FT-IR and FT-Raman spectra to identify characteristic vibrational bands, such as the N-H stretches of the amino group, the symmetric and asymmetric stretches of the nitro group, and the vibrations of the indan skeleton.

Investigations into Non-Linear Optical (NLO) Properties

Molecules that possess both a strong electron donor (the amino group) and a strong electron acceptor (the nitro group) connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. nih.govresearchgate.net These materials are of interest for applications in optoelectronics and photonics. researchgate.netsciencepublishinggroup.com

The indan framework in this compound provides a semi-rigid scaffold that links the donor and acceptor groups. Computational investigations into its NLO properties would involve calculating key parameters using DFT, such as:

Polarizability (α): A measure of the distortion of the molecular electron cloud in an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Related to third-order NLO effects.

A large calculated value for the first hyperpolarizability (β) would suggest that this compound could be a promising candidate for NLO applications. The calculations would explore the relationship between the molecular structure and the magnitude of the NLO response, driven by the intramolecular charge transfer from the amino group to the nitro group.

Derivatization Reactions and Synthetic Applications

Modification of the Amino Functionality

The primary amino group in 1-Amino-6-nitroindan is a key site for synthetic modifications, enabling the introduction of various substituents to alter the molecule's properties.

The amino group of 1-Amino-6-nitroindan readily undergoes acylation to form corresponding amides. This classic transformation is typically achieved by reacting the amine with an acylating agent such as an acid chloride or acid anhydride (B1165640). libretexts.orgyoutube.com The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). youtube.com To drive the reaction to completion and neutralize the acidic byproduct (e.g., HCl), a base like pyridine (B92270) or a tertiary amine is often added. youtube.com

The formation of amides is a fundamental reaction in organic synthesis, widely used to create peptide bonds in biological systems and to synthesize a vast number of pharmaceuticals and other biologically active molecules. libretexts.org The resulting amide derivatives of 1-Amino-6-nitroindan exhibit altered polarity, solubility, and biological activity compared to the parent amine. The specific properties of the amide are dictated by the nature of the acyl group introduced.

A variety of acylating agents can be employed, leading to a diverse library of amide derivatives. For instance, reaction with acetyl chloride would yield N-(6-nitroindan-1-yl)acetamide, while reaction with benzoyl chloride would produce N-(6-nitroindan-1-yl)benzamide. These reactions are generally high-yielding and proceed under mild conditions. organic-chemistry.org

Table 1: Examples of Acylation Reactions for Amide Formation

Acylating AgentProduct
Acetyl ChlorideN-(6-nitroindan-1-yl)acetamide
Propionyl ChlorideN-(6-nitroindan-1-yl)propionamide
Benzoyl ChlorideN-(6-nitroindan-1-yl)benzamide
Acetic AnhydrideN-(6-nitroindan-1-yl)acetamide

This table presents hypothetical examples based on general principles of acylation reactions.

The amino group of 1-Amino-6-nitroindan can be alkylated to yield secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often resulting in multiple alkylations. masterorganicchemistry.com A more controlled and widely used method is reductive amination. masterorganicchemistry.comwikipedia.org This process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. wikipedia.orgyoutube.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This one-pot procedure is highly efficient and versatile, allowing for the introduction of a wide range of alkyl groups. masterorganicchemistry.comwikipedia.orgyoutube.com For example, reaction with formaldehyde (B43269) followed by reduction would yield the N-methyl derivative, while reaction with acetaldehyde (B116499) would produce the N-ethyl derivative.

These N-alkylated derivatives of 1-Amino-6-nitroindan can exhibit significantly different pharmacological and physicochemical properties compared to the primary amine. N-alkylation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, basicity, and receptor binding affinity. monash.edunih.gov

Table 2: Reductive Amination for the Synthesis of N-Substituted 1-Amino-6-nitroindan Derivatives

Carbonyl CompoundReducing AgentProduct
FormaldehydeSodium cyanoborohydrideN-methyl-6-nitroindan-1-amine
AcetaldehydeSodium triacetoxyborohydrideN-ethyl-6-nitroindan-1-amine
AcetoneSodium cyanoborohydrideN-isopropyl-6-nitroindan-1-amine
CyclohexanoneSodium triacetoxyborohydrideN-cyclohexyl-6-nitroindan-1-amine

This table illustrates potential products from reductive amination reactions based on established chemical principles.

Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netsigmaaldrich.com The active hydrogens on the amino group of 1-Amino-6-nitroindan can be replaced with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. thermofisher.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. sigmaaldrich.comthermofisher.com

The resulting silylated derivative is less polar and more volatile, allowing for improved chromatographic separation and detection. sigmaaldrich.comthermofisher.com Mass spectrometry of the TMS derivative often provides characteristic fragmentation patterns that can aid in structure elucidation. nih.govnist.gov While silylation is primarily an analytical tool, silyl groups can also serve as protecting groups in organic synthesis. monash.edu

The reaction is typically carried out by heating the analyte with the silylating reagent, sometimes in the presence of a catalyst. sigmaaldrich.com It is crucial to perform the reaction under anhydrous conditions, as the silylating reagents and the resulting derivatives are sensitive to moisture. nih.govsigmaaldrich.com

Transformations of the Nitro Group

The nitro group of 1-Amino-6-nitroindan is a versatile functional group that can be transformed into a variety of other functionalities, most notably through reduction.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to aromatic amines which are valuable intermediates for pharmaceuticals, dyes, and other fine chemicals. nih.govgoogle.commdpi.com The reduction of the nitro group in 1-Amino-6-nitroindan would yield 1,6-diaminoindan.

This reduction can be achieved using various methods, with catalytic hydrogenation being one of the most common and efficient. google.comnih.gov This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.comgoogle.comnih.gov The reaction is often carried out in a solvent like ethanol (B145695) or methanol (B129727) under pressure. The choice of catalyst and reaction conditions can be crucial to achieve high yields and selectivity, avoiding the formation of side products like hydroxylamines, and azo or azoxy compounds. google.comgoogle.com In some cases, additives like vanadium compounds can be used to suppress the formation of hydroxylamine (B1172632) intermediates. google.com

The resulting 1,6-diaminoindan is a bifunctional molecule with two primary amino groups, offering further opportunities for derivatization at both sites. This diamine can serve as a building block for the synthesis of more complex molecules, including polymers and pharmacologically active compounds.

Table 3: Catalytic Hydrogenation for the Reduction of 1-Amino-6-nitroindan

CatalystSolventProduct
Palladium on Carbon (Pd/C)Ethanol1,6-Diaminoindan
Platinum on Carbon (Pt/C)Methanol1,6-Diaminoindan
Raney NickelEthanol1,6-Diaminoindan

This table shows common catalytic systems for the reduction of nitroarenes.

Derivatization for Enhanced Spectroscopic and Chromatographic Properties in Academic Analysis

For analytical purposes, particularly in academic research settings, derivatization of 1-Amino-6-nitroindan can be employed to enhance its detection by spectroscopic and chromatographic techniques. The primary amino group is the main target for such modifications.

Derivatization is often necessary for compounds that lack a strong chromophore for UV-Vis detection or are not inherently fluorescent. youtube.com By introducing a fluorescent tag, the sensitivity of detection in techniques like high-performance liquid chromatography (HPLC) can be significantly improved. nih.govnih.govresearchgate.net

Several reagents are available for the fluorescent labeling of primary amines. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reacts with primary and secondary amines to form highly fluorescent and stable derivatives. nih.govresearchgate.net Another common reagent is 1-naphthylisocyanate, which forms fluorescent naphthylcarbamoyl derivatives. nih.gov These derivatization reactions are typically rapid, proceed under mild conditions, and the resulting adducts can often be analyzed directly without extensive cleanup. nih.govresearchgate.net

For gas chromatography (GC) analysis, the polarity of 1-Amino-6-nitroindan makes it unsuitable for direct injection. thermofisher.com As discussed in section 6.1.3, silylation is a common strategy to increase volatility and improve chromatographic behavior. nih.govsigmaaldrich.comresearchgate.net Other derivatization methods for GC analysis of amines include acylation to form less polar amides.

The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, the nature of the sample matrix, and the available instrumentation. researchgate.net

Table 4: Common Derivatization Reagents for Enhanced Analytical Detection

Analytical TechniqueDerivatization ReagentPurpose
HPLC with Fluorescence Detection6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Introduction of a fluorescent tag
HPLC with Fluorescence Detection1-NaphthylisocyanateIntroduction of a fluorescent tag
GC-MSN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increased volatility and thermal stability
GC-MSN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increased volatility and thermal stability

Synthesis of Conjugates and Hybrid Molecules Utilizing the Indane Scaffold

The functionalized indane core, particularly the 1-amino-6-nitroindan moiety, presents a versatile scaffold for the synthesis of conjugates and hybrid molecules. The primary amino group at the 1-position serves as a key handle for derivatization, allowing for the attachment of various molecular entities through amide bond formation, reductive amination, or other coupling chemistries. The nitro group at the 6-position, while electron-withdrawing, can also be chemically modified, for instance, through reduction to an amine, to provide an additional point for conjugation or to modulate the electronic properties of the molecule. This dual functionality enables the strategic construction of complex molecules with potential applications in medicinal chemistry and materials science.

The rationale behind synthesizing conjugates and hybrid molecules based on the 1-amino-6-nitroindan scaffold often lies in the principle of molecular hybridization. This approach aims to combine the structural features of the indane ring system with other pharmacophores or functional units to create new chemical entities with enhanced or novel biological activities, improved pharmacokinetic profiles, or unique physicochemical properties.

While specific examples of conjugates and hybrid molecules derived directly from 1-amino-6-nitroindan hydrochloride are not extensively detailed in publicly available literature, the general strategies for such syntheses can be inferred from established chemical transformations.

General Synthetic Strategies:

Amide Bond Formation: The primary amino group of 1-amino-6-nitroindan can be readily acylated using activated carboxylic acids (e.g., acid chlorides, N-hydroxysuccinimide esters) or by employing standard peptide coupling reagents (e.g., DCC, EDC/HOBt). This allows for the conjugation of a wide array of molecules, including but not limited to:

Bioactive Carboxylic Acids: Linking the indane scaffold to known therapeutic agents containing a carboxylic acid moiety.

Amino Acids and Peptides: Creating peptidomimetics or peptide-drug conjugates.

Linkers: Introducing bifunctional spacers to attach the indane unit to larger molecules like proteins, polymers, or solid supports.

Reductive Amination: Reaction of the amino group with aldehydes or ketones followed by reduction of the resulting imine (or enamine) provides a straightforward method for N-alkylation. This can be used to introduce diverse substituents and build hybrid structures.

Modification of the Nitro Group: The nitro functionality can be reduced to an amine, which can then undergo a host of chemical transformations, including diazotization followed by substitution, acylation, or alkylation. This opens up possibilities for creating disubstituted indane derivatives and more complex hybrid systems.

The following table outlines hypothetical examples of conjugates and hybrid molecules that could be synthesized from this compound, along with the potential synthetic methodologies.

Target Conjugate/Hybrid MoleculeSynthetic ApproachPotential Application Area
N-(6-Nitroindan-1-yl)alkanamides Acylation of 1-amino-6-nitroindan with various alkanoyl chlorides or anhydrides.Probing lipophilic interactions
1-Amino-6-nitroindan-Peptide Conjugates Solid-phase or solution-phase peptide synthesis using Fmoc- or Boc-protected amino acids coupled to the indane amine.Medicinal Chemistry
Hybrid Molecules with other Heterocyclic Pharmacophores Coupling of 1-amino-6-nitroindan with a heterocyclic carboxylic acid (e.g., nicotinic acid, quinoline-4-carboxylic acid) using peptide coupling reagents.Drug Discovery
Fluorescently Labeled 1-Amino-6-nitroindan Reaction of the amino group with a fluorescent dye containing a reactive ester or isothiocyanate group.Biological Imaging
1,6-Diaminoindan Derivatives Reduction of the nitro group of 1-amino-6-nitroindan to an amine, followed by selective protection and further derivatization of one of the amino groups.Materials Science, Ligand Synthesis

Interactive Data Table: Hypothetical Derivatization of 1-Amino-6-nitroindan

Reactant for DerivatizationCoupling MethodResulting Functional GroupPotential Class of Hybrid Molecule
Acetyl ChlorideAcylationAmideN-Acyl-aminoindan
Boc-Gly-OSuN-AcylationAmide (Peptide bond)Peptidomimetic
BenzaldehydeReductive Amination (e.g., with NaBH4)Secondary AmineN-Benzyl-aminoindan
Dansyl ChlorideSulfonylationSulfonamideFluorescent Probe

It is important to note that the successful synthesis of these conjugates and hybrid molecules would require careful optimization of reaction conditions to ensure chemoselectivity, particularly when dealing with multiple reactive sites on the coupling partners. The nitro group's electron-withdrawing nature might influence the reactivity of the amino group, a factor that needs to be considered during synthetic planning. Purification and characterization of the final products using techniques such as NMR, mass spectrometry, and chromatography would be essential to confirm their structures.

Applications in Fundamental Chemical Research

Utilization as a Synthetic Building Block for Complex Organic Molecules

1-Amino-6-nitroindan hydrochloride and its derivatives serve as crucial intermediates in the synthesis of more complex and often biologically active molecules. The presence of two distinct functional groups—an amino group that can act as a nucleophile or be converted into other functionalities, and a nitro group that can be reduced or otherwise modified—provides synthetic chemists with a versatile handle to construct elaborate molecular scaffolds.

Research has demonstrated the importance of the aminoindan core in the development of various therapeutic agents. For instance, (R)-1-aminoindanes are key intermediates in the synthesis of Rasagiline, a potent inhibitor of monoamine oxidase B (MAO-B) used in the treatment of central nervous system disorders google.com. The synthesis of such compounds often involves the strategic introduction and manipulation of functional groups on the indan (B1671822) skeleton, highlighting the value of precursors like 1-amino-6-nitroindan.

Furthermore, the synthesis of 6-substituted aminoindazole derivatives with demonstrated anticancer activity has been achieved starting from 6-nitro indazole precursors nih.gov. This underscores the significance of the 6-nitro-amino-heterocyclic framework, a structural motif present in 1-Amino-6-nitroindan, as a launchpad for creating medicinally relevant compounds. The reduction of the nitro group to an amine provides a critical step in the synthetic pathway, enabling further diversification of the molecular structure nih.gov.

The indane nucleus itself is a structural motif found in numerous natural products and pharmacologically active compounds researchgate.net. The development of methods to create highly functionalized indanes is an active area of research, with techniques like tandem phosphine-palladium catalysis and complex radical cascade reactions being employed to construct these frameworks with high stereoselectivity nih.govnih.govuzh.ch. The availability of functionalized indan building blocks like this compound is therefore highly valuable to synthetic chemists aiming to construct novel and complex molecular entities.

For example, the synthesis of various neuroprotective agents has been accomplished using amino acid derivatives of other bioactive molecules, suggesting a strategy where the amino group of 1-aminoindan (B1206342) could be coupled with other pharmacophores to generate novel hybrid molecules with enhanced therapeutic potential nih.gov. The general synthetic utility of the indane skeleton is well-established, with numerous methods developed for its construction and functionalization organic-chemistry.org.

Table 1: Examples of Complex Molecules Derived from Indane or Indazole Precursors This table is for illustrative purposes and shows the types of complex molecules that can be synthesized from building blocks related to 1-Amino-6-nitroindan.

Precursor TypeTarget Molecule ClassTherapeutic Area
(R)-1-AminoindaneRasagilineCNS Disorders google.com
6-Nitroindazole6-Substituted AminoindazolesAnticancer nih.gov
Functionalized IndanesNeuroprotective AgentsNeurological Disorders nih.gov
Functionalized IndanesKinase InhibitorsOncology nih.govnih.gov

Studies of Reaction Mechanisms and Kinetics

The reactivity of the functional groups in this compound makes it a suitable substrate for studying various reaction mechanisms and kinetics. The interplay between the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring can influence the regioselectivity and rate of electrophilic aromatic substitution reactions.

Furthermore, the presence of a primary amine allows for the study of reactions such as N-nitrosation. Kinetic studies on the reaction of sodium nitrite (B80452) with neurotransmitters containing amino groups have shed light on the mechanisms of nitrosamine (B1359907) formation nih.gov. Such studies are crucial for understanding potential metabolic pathways and the reactivity of amine-containing compounds in biological systems. The nitrosation of anilines, which are structurally related to the aminoindan portion of the molecule, is a well-studied reaction, and the kinetic parameters often depend on the specific substituents on the aromatic ring.

The reduction of the nitro group to an amine is a common and important transformation in organic synthesis. The kinetics and mechanism of this reduction can be studied using various reducing agents and catalytic systems. Understanding the rate-determining steps and the influence of the molecular structure on the reaction rate can lead to the optimization of synthetic procedures for related compounds.

Development of Novel Synthetic Methodologies

The unique structure of this compound can also drive the development of novel synthetic methodologies. The presence of multiple functional groups may require the development of chemoselective reactions that target one group while leaving the others intact.

For example, developing a new catalytic system for the selective reduction of the nitro group in the presence of the indan ring and the primary amine would be a valuable addition to the synthetic chemist's toolbox. Similarly, methods for the selective functionalization of the aromatic ring or the aliphatic portion of the indan skeleton in the presence of the existing functional groups would represent a significant synthetic advancement.

The synthesis of functionalized indanes is an area of ongoing research, with new methods being developed to access these important structures researchgate.netnih.govorganic-chemistry.org. These methods often involve transition metal catalysis or radical cascade reactions to form the bicyclic ring system with high levels of control over stereochemistry nih.govuzh.ch. The availability of compounds like this compound can provide a starting point for testing and refining these new synthetic methods.

The development of novel synthetic routes to amino acids and other bioactive molecules often relies on the discovery of new reaction pathways and precursors routledge.commdpi.com. The reactivity of the amino and nitro groups on the indan scaffold could be exploited in the design of new multicomponent reactions or ring-forming strategies to access novel heterocyclic systems.

Contribution to Library Synthesis for Chemical Space Exploration

Combinatorial chemistry and the synthesis of compound libraries are powerful tools for drug discovery and the exploration of chemical space uzh.chumd.edunih.gov. Scaffolds like this compound are excellent starting points for the creation of focused libraries of compounds.

The primary amine can be readily acylated, alkylated, or used in reductive amination reactions with a wide variety of building blocks to generate a diverse set of derivatives. The nitro group can be reduced to an amine, which can then be further functionalized, or it can be used in other transformations. This allows for the rapid generation of a large number of structurally related compounds from a common core.

The synthesis of libraries based on natural product scaffolds or other privileged structures is a common strategy in medicinal chemistry routledge.com. The indane scaffold is present in many bioactive molecules, making it an attractive core for library synthesis. By systematically varying the substituents on the indan ring and the amino group, a library of compounds can be created and screened for biological activity against a range of targets.

For instance, libraries of indazole derivatives have been synthesized to identify potent kinase inhibitors nih.gov. A similar approach could be taken with this compound to explore its potential as a scaffold for inhibitors of other enzyme classes. The use of solid-phase synthesis techniques could further enhance the efficiency of library construction, allowing for the generation of even larger and more diverse collections of compounds for high-throughput screening imperial.ac.uk. The ultimate goal of such library synthesis is to identify novel hit compounds that can be further optimized into lead candidates for drug development nih.gov.

Future Research Trajectories and Methodological Advancements

Exploration of Unconventional Synthetic Routes and Green Chemistry Approaches

Future synthetic research will likely pivot towards more sustainable and efficient methods for producing 1-Amino-6-nitroindan and its derivatives. A key area of development is the adoption of green chemistry principles to minimize environmental impact and improve safety. This includes the use of metal-free reduction techniques and continuous-flow processes.

One promising approach is the metal-free reduction of the nitro group, a critical step in the synthesis of aminoindanes. The use of trichlorosilane (B8805176) (HSiCl₃) in combination with a tertiary amine has been shown to be a mild, inexpensive, and broadly applicable method for reducing both aromatic and aliphatic nitro compounds to their corresponding primary amines. beilstein-journals.org This method has been successfully adapted to continuous-flow conditions, which offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. beilstein-journals.org For instance, a flow chemistry setup can achieve high yields in short reaction times without the need for purification of the final product. beilstein-journals.org

Conventional syntheses often begin with materials like indene. researchgate.net A known five-step process can be used to create the nitro-aminoindanol core from 6-nitroindanone. researchgate.net However, more recent, second-generation routes employ a safer aromatic nitration protocol that can be performed in the presence of an unprotected alcohol, affording the desired nitro-aminoindanol in a single step. researchgate.net This circumvents more hazardous traditional nitration methods.

Further green advancements could involve exploring alternative solvents, bio-catalysis, and energy-efficient reaction conditions. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will continue to guide the development of new synthetic pathways for complex molecules. unibo.itrsc.org

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of complex molecules like 1-Amino-6-nitroindan hydrochloride. These computational tools can significantly accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes, yields, and optimal conditions, thereby reducing reliance on time-consuming trial-and-error experimentation. preprints.orgnih.gov

Advanced Multiscale Computational Modeling Approaches for Complex Chemical Systems

Computational chemistry provides powerful tools for investigating the structural, electronic, and thermodynamic properties of molecules like this compound at the atomic level. Future research will increasingly rely on advanced, multiscale modeling approaches to understand its behavior in complex chemical systems.

Density Functional Theory (DFT) is a widely used method to optimize molecular geometries, calculate electronic structures, and predict various properties. scispace.comnih.gov For nitro-containing compounds, DFT calculations can determine the heat of formation, crystal density, and bond dissociation energies, which are crucial for understanding the molecule's stability and reactivity. scispace.comresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations, providing insight into the chemical reactivity and kinetic stability of the molecule. nih.govnih.gov

Computational studies on related nitroaromatic compounds, such as nitro derivatives of quinoline (B57606) and BN indole, have demonstrated the utility of these methods. scispace.comnih.gov For instance, such studies can predict thermodynamic and detonation properties, identifying potential applications or hazards associated with energetic materials. nih.gov Molecular dynamics simulations can further elucidate the interaction of the compound with its environment, such as solvents or biological macromolecules, providing a more dynamic picture of its behavior. nih.gov By applying these computational techniques to this compound, researchers can gain a deeper understanding of its fundamental properties, guiding further experimental work and application development.

Development of Novel Derivatization Reagents and Protocols for Specific Research Objectives

The accurate analysis of aminoindanes, including 1-Amino-6-nitroindan, often relies on derivatization to improve chromatographic separation and detection sensitivity, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov The primary amine group in these compounds can be targeted with a variety of reagents to create derivatives with enhanced volatility and more distinct mass spectral fragmentation patterns. thermofisher.com

Future research will focus on the development and comparison of novel derivatization reagents to provide forensic and analytical laboratories with more robust and flexible methods. A study on eight different aminoindanes highlighted the effectiveness of three reagents: N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF). researchgate.netnih.gov All three successfully derivatized the aminoindanes, leading to reduced peak tailing, increased signal abundance, and the ability to distinguish between isomers that were previously inseparable. researchgate.net

Beyond these, a wide array of reagents is available for derivatizing primary amines and amino acids, each with specific advantages. nih.govmdpi.com The development of new reagents, such as those based on phosphazene or N-alkyl-nicotinic acid N-hydroxysuccinimide esters, aims to achieve even lower limits of detection and quantification. nih.govgoogle.com The choice of reagent can be tailored to the specific analytical objective and instrumentation, such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.gov

Below is a comparative table of common derivatization reagents applicable to primary amines.

ReagentFull NameTarget Functional GroupCommon Analytical TechniqueAdvantages
MBTFA N-methyl-bis(trifluoroacetamide)Primary AminesGC-MSForms volatile by-products that elute with the solvent front. thermofisher.com
HFBA Heptafluorobutyric AnhydridePrimary AminesGC-MSEfficient and simple; improves chromatographic separation. researchgate.net
ECF Ethyl ChloroformatePrimary AminesGC-MSEffective for isomer separation and provides individualizing fragment ions. researchgate.net
FMOC-Cl 9-fluorenylmethyl chloroformatePrimary AminesLC-MSCommercially available standard reagent. nih.gov
aTRAQ Isobaric tags for relative and absolute quantitationPrimary AminesLC-MS/MSAllows for multiplex protein profiling and broad internal standard coverage. nih.gov
FMP-10 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodidePrimary Amines, PhenolsMALDI-MSProduces a general increase in signal-to-noise ratios. mdpi.com

Investigation of Emerging Spectroscopic Techniques for Enhanced Structural Insight

While established spectroscopic techniques like NMR, IR, and MS are fundamental for structural elucidation, emerging and advanced methods offer the potential for unprecedented levels of detail and sensitivity in the analysis of this compound. numberanalytics.comku.ac.ke Future research will likely incorporate these novel techniques to gain deeper insights into its molecular structure, conformation, and interactions.

Hyphenated techniques, which combine separation methods with spectroscopic detection, are becoming increasingly powerful. numberanalytics.com Methods like liquid chromatography-nuclear magnetic resonance (LC-NMR) provide both separation of complex mixtures and detailed structural information from NMR in a single run. numberanalytics.com This could be invaluable for identifying impurities or metabolites of 1-Amino-6-nitroindan.

Furthermore, techniques capable of probing materials at the nanoscale are emerging. Nanomechanical infrared spectroscopy (NAM-IR), for example, allows for the acquisition of IR spectra from picogram quantities of a sample, opening the door to analyzing very small or precious samples. spectroscopyonline.com Another advanced method is terahertz spectroscopy, which operates between microwave and infrared frequencies and can provide information about low-frequency vibrational and rotational modes of molecules, offering a different perspective on molecular structure and intermolecular interactions. numberanalytics.com

The continuous advancement in instrumentation across all forms of spectroscopy—from X-ray fluorescence (XRF) to Raman and UV-Vis—promises improved resolution, sensitivity, and speed. spectroscopyonline.comnih.gov When combined with powerful chemometric and data analysis approaches, these techniques will enable a more comprehensive characterization of this compound and its derivatives. nih.gov

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat during nitration can lead to by-products (e.g., di-nitrated isomers).
  • Catalyst Purity : Impurities in Pd-C catalysts reduce reduction efficiency .
  • Acid Concentration : Over-concentration in hydrochlorination may cause decomposition .

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Respiratory Protection : NIOSH-approved N95 respirators for powder handling; fume hoods for aerosol mitigation .
  • Training : SOP review, spill management, and emergency eyewash/shower drills .
  • Storage : Airtight containers in cool, dry conditions to prevent hydrolysis .

Q. Methodological Answer :

  • DoE (Design of Experiments) : Use factorial design to assess variables (e.g., temperature, catalyst loading) .
  • Catalyst Screening : Test alternatives to Pd-C (e.g., Raney Ni) for cost-effective reduction .
  • In-line Monitoring : FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Case Study : In a 5-step dapoxetine synthesis, optimizing amination time reduced by-products by 30% .

Advanced: What methodologies identify and quantify impurities in this compound batches?

Q. Methodological Answer :

  • HPLC-MS : Hypersil Gold C18 column, gradient elution (MeCN/H₂O + 0.1% formic acid) to separate nitroso derivatives or deaminated analogs .
  • Spiking Studies : Add known impurities (e.g., 6-nitroindan) to validate detection limits (LOQ < 0.1%) .
  • Forced Degradation : Expose to heat (40°C/75% RH) and acidic/alkaline conditions to profile degradation products .

Q. Methodological Answer :

  • ICH Accelerated Testing : Store at 40°C/75% RH for 6 months; monitor via HPLC for degradation .
  • pH Stability : Assess solubility and stability in buffers (pH 1–10) to identify incompatible formulations .
  • Light Sensitivity : UV-vis spectroscopy to detect photodegradation (λmax shifts indicate structural changes) .

Key Finding : Hydrochlorides generally degrade faster in alkaline conditions due to freebase formation .

Advanced: How can computational modeling predict reactivity or stability?

Q. Methodological Answer :

  • DFT Calculations : Model electron density to predict nitro group reduction kinetics .
  • MD Simulations : Assess hygroscopicity by simulating water interaction with the hydrochloride .
  • QSAR : Correlate structural motifs (e.g., nitro positioning) with thermal stability .

Limitation : Experimental validation is critical, as computational models may overlook solvent effects .

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